(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Overview
Description
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is an organic compound with the chemical formula C6H13NO3. This compound is a chiral molecule with two chiral centers, making it an important subject of study in stereochemistry. It is a colorless crystalline solid with good solubility in water and a melting point of 170-173 degrees Celsius .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with enzymes such as prothrombin .
Mode of Action
It’s known that the regulatory protein, leu3p, modulates the expression of several genes within and beyond amino acid metabolism and senses 2-isopropylmalate concentrations . At high 2-isopropylmalate concentrations, Leu3p acts as an activator of transcription, while at low concentrations, it acts as a repressor .
Biochemical Pathways
The compound is likely involved in amino acid and protein biosynthetic pathways . The route that leads from amino acid biosynthesis to protein folding and its activation is rich in enzymes that are descriptive of fungi . Blocking the action of those enzymes often leads to avirulence or growth inhibition .
Pharmacokinetics
L-threonate was absorbed rapidly, and its absorption was enhanced by food intake .
Result of Action
It’s known that similar compounds have been used for the multigram synthesis of several chiral derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can be achieved through various methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the molecule. For example, asymmetric hydrogenation of suitable precursors can yield the desired product with high enantiomeric purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and efficiency in producing the desired enantiomer. The use of genetically engineered microorganisms can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides to form substituted amino acids.
Major Products:
Scientific Research Applications
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar physicochemical properties but different biological roles.
(2R,3S)-2,3-dibromo-3-phenylpropanoic acid: Another chiral compound with distinct reactivity and applications.
Uniqueness: (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369265 | |
Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87421-23-6 | |
Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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